Di-tert-butyl 3,3'-Iminodipropionate
Overview
Description
Di-tert-butyl 3,3'-iminodipropionate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl and imine compounds, which are structurally related to the compound of interest. These compounds are often used as intermediates in the synthesis of more complex molecules, including amino acids and amines, and can be protected by tert-butyl groups to improve their stability during reactions .
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups for nitrogen-containing functionalities. For example, tert-butanesulfinamide is used as a precursor for the synthesis of tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . Similarly, tert-butoxycarbonylation is a method used to protect imines during the synthesis of fluorinated alpha-amino acids . These methods highlight the importance of tert-butyl groups in the synthesis of nitrogen-containing compounds, which could be relevant for the synthesis of di-tert-butyl 3,3'-iminodipropionate.
Molecular Structure Analysis
The molecular structure of compounds related to di-tert-butyl 3,3'-iminodipropionate can be characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray crystallography . For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques could be applied to determine the structure of di-tert-butyl 3,3'-iminodipropionate.
Chemical Reactions Analysis
The tert-butyl group is known to participate in various chemical reactions. For example, the tert-butyl iminoesters can undergo nucleophilic alkylation, and the protecting groups can be removed to yield substituted amino acids . Additionally, the reagent di-tert-butyl ethynylimidodicarbonate is used for the β-aminoethylation of organic electrophiles, demonstrating the reactivity of tert-butyl-protected imine compounds . These reactions are indicative of the types of chemical transformations that di-tert-butyl 3,3'-iminodipropionate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-protected imine compounds are influenced by the tert-butyl groups, which can increase steric bulk and affect the solubility and stability of the compounds. The stability of these compounds can be studied using thermal analysis, and their solubility can be inferred from their structure and substituents . The tert-butyl group's influence on the reactivity and stability of the imine function is crucial for the successful application of these compounds in synthetic chemistry .
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
- ODHP was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed promising antimycotic activity . This study aimed to formulate ODHP loaded β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments .
Detailed Description of the Methods of Application or Experimental Procedures
- Box-Behnken design was used to produce the optimized NS formulation . The carbopol 940 hydrogel was then created by incorporating the nanosponges . The dispersion produced (the nanosponges formed) was filtered using 0.45-µm filter paper to separate the solid mass and washed with deionized water and ethanol/methanol (50:50) in order to remove the free/un-reacted β-CD residues .
Thorough Summary of the Results or Outcomes Obtained
- The hydrogel fit Higuchi’s kinetic release model the best, according to in vitro drug release . The formulation also showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole . In vivo study showed that ODHP-NS-HG increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process compared to the other control groups . The histopathological examinations and Masson’s trichrome staining showed improved healing and higher records of collagen deposition . Moreover, the permeability of ODHP-NS-HG was higher through rats’ skin by 1.5-folds compared to the control isoconazole 1% .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)18-11(16)7-9-15-10-8-12(17)19-14(4,5)6/h15H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOWZYKZDFZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449350 | |
Record name | Di-tert-butyl 3,3'-Iminodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 3,3'-Iminodipropionate | |
CAS RN |
128988-04-5 | |
Record name | Di-tert-butyl 3,3'-Iminodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl 3,3'-Iminodipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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